molecular formula C10H10F2O2 B6182056 (1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans CAS No. 2613387-59-8

(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans

Cat. No.: B6182056
CAS No.: 2613387-59-8
M. Wt: 200.2
InChI Key:
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Description

(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans is a cyclobutane derivative characterized by the presence of two hydroxyl groups and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the use of a cyclobutane ring formation reaction, followed by the introduction of the difluorophenyl group through a substitution reaction. The hydroxyl groups can be introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of catalysts and specific reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The difluorophenyl group can be reduced under specific conditions to form a more saturated ring structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives with reduced aromaticity.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine

Industry

In industrial applications, the compound could be used in the production of advanced materials with specific properties, such as high strength or thermal stability.

Mechanism of Action

The mechanism by which (1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with cellular membranes to affect cell function.

Comparison with Similar Compounds

Similar Compounds

  • (1s,3s)-1-(2,6-dichlorophenyl)cyclobutane-1,3-diol, trans
  • (1s,3s)-1-(2,6-dibromophenyl)cyclobutane-1,3-diol, trans
  • (1s,3s)-1-(2,6-dimethylphenyl)cyclobutane-1,3-diol, trans

Uniqueness

The presence of the difluorophenyl group in (1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.

Properties

CAS No.

2613387-59-8

Molecular Formula

C10H10F2O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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